6-Bromo-2-chloropyridine-3,4-diamine
Description
Properties
IUPAC Name |
6-bromo-2-chloropyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCLPNMUYYBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine, followed by the introduction of amino groups at the 3 and 4 positions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Organic Synthesis
6-Bromo-2-chloropyridine-3,4-diamine serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple substitution reactions, making it valuable in creating complex molecules.
Reactions and Synthesis
The compound can undergo several reactions, including:
- Nucleophilic Substitution : The presence of both bromine and chlorine allows for nucleophilic attack, facilitating the introduction of various functional groups.
- Amination Reactions : It can be used to synthesize amines through reductive amination processes.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Various substituted pyridines |
| Reductive Amination | Hydrogenation in presence of catalysts | Amines |
Medicinal Chemistry
In medicinal chemistry, this compound is recognized for its potential to synthesize biologically active compounds. Notably, it has been explored for its anti-tumor properties and as an inhibitor of specific cytochrome P450 enzymes.
The compound exhibits:
- CYP1A2 Inhibition : This property suggests potential applications in drug metabolism modulation.
- BBB Permeability : Its ability to cross the blood-brain barrier indicates possible neurological applications.
Table 2: Biological Properties of this compound
| Property | Value |
|---|---|
| BBB Permeant | Yes |
| CYP1A2 Inhibitor | Yes |
| Log Po/w (iLOGP) | 1.61 |
Case Study 1: Synthesis of Antitumor Agents
A study demonstrated the use of this compound in synthesizing novel anti-tumor agents. The compound was reacted with various amines to yield derivatives that showed promising cytotoxic activity against cancer cell lines.
Case Study 2: Development of P450 Inhibitors
Research focused on modifying the compound to enhance its inhibitory effects on CYP1A2. Several derivatives were synthesized and tested for their efficacy in modulating drug metabolism, providing insights into personalized medicine approaches.
Industrial Applications
Beyond laboratory settings, this compound finds applications in industrial processes:
- Textile Dyes : Its reactivity allows it to be used in dye synthesis.
- Pharmaceutical Manufacturing : As an intermediate, it plays a role in producing various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues in DNA Intercalation
IC2 (6-Methylquinazoline-2,4-diamine) and IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)
These bicyclic compounds, studied for DNA intercalation, share a diamine configuration but differ in core structure. IC2 and IC5 exhibit planar bicyclic systems (quinazoline and pyridopyrimidine, respectively) with methyl substituents, enhancing their DNA-binding affinity. In gel mobility shift assays (GMSA), IC2 and IC5 showed DNA intercalation comparable to the benchmark drug doxorubicin, whereas the purine-based ICI outperformed it .
Key Differences with 6-Bromo-2-chloropyridine-3,4-diamine :
- Ring System: The target compound is monocyclic (pyridine), while IC2/IC5 are bicyclic. Bicyclic systems may offer greater planarity and stacking efficiency.
Diamine-Based AKT1 Inhibitors
N1, N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine This compound, evaluated for AKT1 inhibition, features a benzene-diamine core linked to chloroquinoline groups. It demonstrated significant in silico inhibitory activity against AKT1, a kinase implicated in cancer progression .
Key Differences :
- Core Structure : The target compound uses a pyridine ring, whereas this analogue employs a benzene ring.
- Functional Groups: The chloroquinoline moieties in the benzene-diamine derivative enhance π-stacking and hydrophobic interactions, whereas the target’s halogenated pyridine may prioritize electrostatic interactions.
Triazine-Based TADF Emitters
These compounds achieve high external quantum efficiency (EQE > 20%) in OLEDs via thermally activated delayed fluorescence (TADF) .
Relevance to Target Compound :
- The diamine groups in this compound could act as electron donors in similar optoelectronic applications, though its halogen substituents might reduce charge mobility compared to triazine derivatives.
Biological Activity
6-Bromo-2-chloropyridine-3,4-diamine is a heterocyclic organic compound notable for its unique structural features, including both bromine and chlorine substituents on a pyridine ring, along with amino groups at the 3 and 4 positions. This compound has drawn interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C5H5BrClN3
- Molecular Weight : 222.47 g/mol
- Structure : The compound features a pyridine ring with halogen substituents and diamine functionalities that influence its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated pyridines can inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit specific enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .
Case Studies
- Antiviral Activity : In a study examining indole-chloropyridine conjugates, compounds structurally related to this compound were synthesized and tested for their ability to inhibit SARS-CoV-2. Some derivatives showed promising antiviral activity, suggesting that further exploration of halogenated pyridines could lead to effective antiviral agents .
- Bioconversion Studies : A study involving Burkholderia sp. MAK1 demonstrated the bioconversion potential of pyridine derivatives. While specific transformations of this compound were not detailed, the general trend indicates that similar compounds can undergo significant microbial transformations, potentially yielding bioactive derivatives .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced inflammation or microbial growth.
- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, contributing to its therapeutic effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-chloropyridine | Lacks diamine functionality | Halogenated pyridine core |
| 2-Chloro-5-bromopyridine | Similar halogenation pattern | Different substitution positions |
| 5-Bromo-2-fluoropyridine | Contains fluorine instead of chlorine | Alters reactivity and properties |
| 4-Amino-5-bromo-2-chloropyridine | Contains an amino group at a different position | Potentially different biological activity |
| 3-Amino-5-bromo-2-chloropyridine | Similar halogenation but different amino positioning | Variability in reactivity due to substitution |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Bromo-2-chloropyridine-3,4-diamine with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Key steps include:
- Precursor Selection : Start with halogenated pyridine derivatives (e.g., 6-bromo-2-chloropyridine) and introduce amino groups via amination under controlled pH and temperature .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry of ammonia or amine sources (e.g., 1.5–2.0 equivalents) to minimize side products like dehalogenated byproducts .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR (400 MHz, DMSO-d6) to confirm amine proton signals (δ 5.2–5.8 ppm) and aromatic protons (δ 7.3–8.1 ppm). -NMR identifies carbons adjacent to halogens (Br: δ 110–115 ppm; Cl: δ 120–125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]+) should match the theoretical molecular weight (247.36 g/mol) within 3 ppm error .
- FT-IR : Detect N-H stretches (3250–3350 cm) and C-Br/C-Cl vibrations (550–650 cm) .
Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Avoid exposure to moisture or light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition (e.g., deamination or dimerization) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable Selection : Test factors like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours) using a 2 factorial design.
- Response Surface Modeling : Use software (e.g., Design-Expert) to identify interactions between variables. For example, higher catalyst loading may reduce time but increase byproduct formation .
- Validation : Confirm optimized conditions (e.g., 100°C, 1.5 mol% Pd catalyst, 18 hours) with triplicate runs to ensure reproducibility (RSD <5%) .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Re-evaluation : Use DFT calculations (e.g., Gaussian 09) to model electronic effects. Bromine’s lower electronegativity vs. chlorine may favor oxidative addition at the Br site, explaining regioselectivity discrepancies .
- In Situ Monitoring : Employ ReactIR or -NMR to track intermediate formation (e.g., Pd-aryl complexes) and identify competing pathways .
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., degassed solvents, anhydrous reagents) to isolate variables causing contradictions .
Q. What computational approaches are recommended to model the electronic properties and reaction pathways of this compound?
- Methodological Answer :
- Quantum Chemistry : Perform Hartree-Fock or MP2 calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMF or THF) to assess solvent interactions during amination. Tools like COMSOL Multiphysics can model diffusion-limited kinetics .
- Docking Studies : If applicable, use AutoDock Vina to explore binding affinities with biological targets (e.g., enzyme active sites) for pharmacological applications .
Notes on Data Gaps and Future Directions
- Ecotoxicity : Current literature lacks data on environmental impact (e.g., LD50 for aquatic organisms). Future studies should include OECD 201/202 guidelines for algae/daphnia toxicity testing .
- Advanced Characterization : Cryo-EM or XANES could elucidate solid-state interactions in co-crystals or polymorphs, which are underexplored for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
